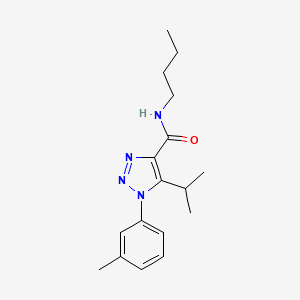
N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as BITC, is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. BITC is a triazole-based compound that is synthesized through a multi-step process.
科学的研究の応用
Structural Analysis and Molecular Interactions
The study by Kaur et al. (2013) on Amicarbazone, a structurally related compound, provides insights into the crystal packing and molecular interactions of such compounds. It highlights how intramolecular hydrogen bonding influences the coplanarity of the triazole ring and the carboxamide group, affecting the compound's stability and reactivity (Kaur et al., 2013).
Synthetic Applications and Chemical Reactivity
Research by Nein et al. (2016) demonstrates the synthetic versatility of triazole derivatives, showing how isomeric triazoles can be transformed through rearrangement and alkylation reactions. This work sheds light on the chemical reactivity of triazole compounds, which can be leveraged in designing new synthetic pathways for various organic compounds (Nein et al., 2016).
Potential Pharmacological Frameworks
Although excluding direct applications in drug use and side effects, the structural motifs of triazole derivatives, such as those studied by Srivastava et al. (1977), suggest their utility in crafting frameworks for pharmacological agents. The research indicates that modifications to the triazole core can lead to compounds with significant biological activities, laying a foundation for future drug development that harnesses the unique properties of triazole derivatives (Srivastava et al., 1977).
特性
IUPAC Name |
N-butyl-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-5-6-10-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-8-13(4)11-14/h7-9,11-12H,5-6,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWOGCLVNDZPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

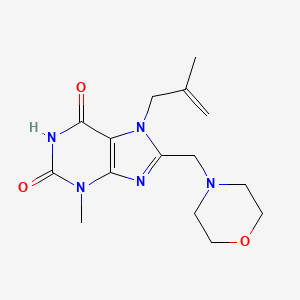
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2935583.png)
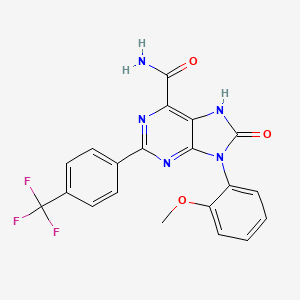

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2935591.png)

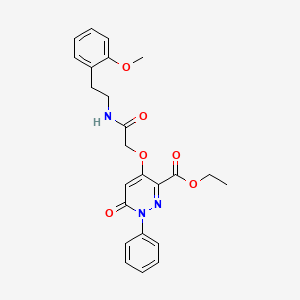
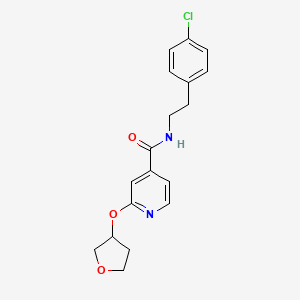


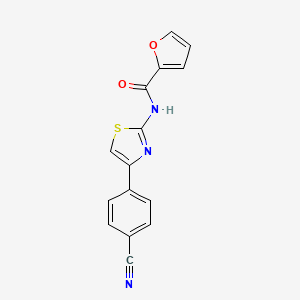

![2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide](/img/structure/B2935604.png)
![Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2935605.png)